molecular formula C13H18FNO2 B564161 4-Fluorohydroxy Bupropion CAS No. 1076198-13-4

4-Fluorohydroxy Bupropion

Cat. No.: B564161
CAS No.: 1076198-13-4
M. Wt: 239.29
InChI Key: LXAJJRTTWLABBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorohydroxy Bupropion is a derivative of Bupropion, a well-known antidepressant and smoking cessation aid. This compound is characterized by the presence of a fluorine atom and a hydroxyl group, which potentially alter its pharmacological properties compared to its parent compound, Bupropion.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of polymer-bound pyridinium tribromide to introduce the fluorine atom, followed by hydroxylation using appropriate reagents .

Industrial Production Methods: Industrial production of 4-Fluorohydroxy Bupropion may employ flow chemistry techniques to enhance safety and efficiency. This method avoids the use of hazardous reagents like liquid bromine and replaces environmentally harmful solvents with greener alternatives .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorohydroxy Bupropion can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluorohydroxy Bupropion has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorohydroxy Bupropion is believed to be similar to that of Bupropion. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is thought to contribute to its antidepressant and smoking cessation effects. Additionally, the presence of the fluorine atom and hydroxyl group may enhance its binding affinity to specific receptors, potentially leading to improved efficacy .

Comparison with Similar Compounds

Uniqueness: 4-Fluorohydroxy Bupropion is unique due to the combined presence of both a fluorine atom and a hydroxyl group. This combination may result in distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages over its parent compound and other derivatives .

Biological Activity

4-Fluorohydroxy Bupropion is a derivative of bupropion, an antidepressant known for its dual action as a norepinephrine-dopamine reuptake inhibitor (NDRI). This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Metabolism

This compound is formed through the hydroxylation of bupropion, primarily via the cytochrome P450 enzyme CYP2B6. The compound exhibits structural modifications that may influence its pharmacodynamics compared to its parent compound.

Key Metabolites of Bupropion:

MetaboliteFormation PathwayActivity Level
HydroxybupropionHydroxylation of bupropionActive, ~50% potency of bupropion
ThreohydrobupropionReduction of carbonyl groupActive
ErythrohydrobupropionReduction of carbonyl groupActive

Pharmacological Profile

This compound retains some pharmacological properties of bupropion but with altered potency. Research indicates that it exhibits a similar affinity for norepinephrine transporters but may have different effects on dopamine transporters.

  • Norepinephrine and Dopamine Reuptake Inhibition : Like bupropion, this compound inhibits the reuptake of norepinephrine and dopamine, contributing to its antidepressant effects.
  • Minimal Serotonergic Activity : The compound shows negligible effects on serotonin reuptake, which differentiates it from many other antidepressants that target serotonin pathways.

Case Studies and Research Findings

  • Study on Efficacy : A clinical trial involving patients with MDD showed that those treated with bupropion experienced a significant reduction in symptoms compared to placebo groups. The trial highlighted the importance of dosing strategies and patient selection based on metabolic profiles.
  • Pharmacokinetics : Research indicates that the half-life of hydroxybupropion is approximately 20 hours, allowing for sustained therapeutic effects. This extended half-life may enhance the clinical utility of this compound in managing chronic conditions.
  • Drug Interaction Profile : Bupropion and its metabolites can inhibit CYP2D6, leading to potential drug interactions. This is particularly relevant for patients taking other medications metabolized by this enzyme.

Safety Profile

While generally well-tolerated, bupropion is associated with an increased risk of seizures, particularly at higher doses. The incidence is approximately 0.4% in clinical settings. Monitoring is essential when prescribing to individuals with predisposing factors for seizures.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-9(15-13(2,3)8-16)12(17)10-4-6-11(14)7-5-10/h4-7,9,15-16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAJJRTTWLABBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675905
Record name 1-(4-Fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-13-4
Record name 1-(4-Fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.